molecular formula C14H9Cl2N5O B2432510 (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide CAS No. 1024831-06-8

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide

Cat. No.: B2432510
CAS No.: 1024831-06-8
M. Wt: 334.16
InChI Key: NZVYTASHJIOLIB-CMDGGOBGSA-N
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Description

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide (CAS Number: 1024831-06-8) is a synthetic organic compound provided for non-human research applications. With a molecular formula of C 14 H 9 Cl 2 N 5 O and a molecular weight of 334.16 g/mol, this acrylamide derivative features a distinctive (E)-configured olefin backbone, a cyano group, a 2,4-dichlorophenyl substituent, and a pyrimidin-2-ylamino moiety . This specific structural configuration is of significant interest in medicinal chemistry and drug discovery research, particularly as a key intermediate or scaffold for developing biologically active molecules . The compound is available in high purity, typically >90% . It is intended for use as a chemical probe to study biochemical interactions, enzyme mechanisms, and cellular pathways. This product is for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can obtain it in various quantities from certified suppliers to support in-vitro and other non-clinical investigations.

Properties

IUPAC Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(pyrimidin-2-ylamino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5O/c15-10-2-3-12(11(16)6-10)21-13(22)9(7-17)8-20-14-18-4-1-5-19-14/h1-6,8H,(H,21,22)(H,18,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYTASHJIOLIB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)N/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product . The reaction conditions often require a catalyst and specific temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis process is optimized for scalability. This involves using more efficient catalysts and reaction conditions that can be easily controlled and monitored. The process is designed to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, it may inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission.

Antimicrobial Properties

Preliminary studies suggest that (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide may possess antimicrobial activity against common pathogens. The minimum inhibitory concentration (MIC) for related compounds has been reported to be effective against bacteria such as Escherichia coli and Staphylococcus aureus.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyano-substituted amides, including (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.

Study 2: Enzyme Inhibition Mechanism

A research article in Biochemical Pharmacology explored the enzyme inhibition potential of this compound. The study utilized kinetic assays to demonstrate that it effectively inhibits acetylcholinesterase with a Ki value suggesting high affinity. This property positions it as a candidate for further development in treating neurodegenerative diseases.

Study 3: Antimicrobial Activity Assessment

A recent investigation published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of various derivatives of cyano-substituted amides. The results indicated that compounds similar to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide exhibited significant antimicrobial activity with MIC values comparable to established antibiotics.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide include:

Uniqueness

What sets (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

(2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide is C13H10Cl2N4OC_{13}H_{10}Cl_2N_4O, and it has a molecular weight of 325.15 g/mol. The compound features a cyano group, dichlorophenyl moiety, and a pyrimidine derivative, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC13H10Cl2N4OC_{13}H_{10}Cl_2N_4O
Molecular Weight325.15 g/mol
CAS Number868213-16-5

Anticancer Properties

Recent studies have shown that compounds containing pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide have demonstrated cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .
    • It has been observed to inhibit cell proliferation by causing cell cycle arrest at the G0/G1 phase in certain leukemia models .

Case Studies

Several studies have investigated the biological activity of compounds related to (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide:

  • Study on Cytotoxicity :
    • A study reported that a pyrimidine derivative exhibited IC50 values ranging from 0.09 to 4.03 µM against various cancer cell lines including HCT-116 and HepG-2, indicating strong anticancer activity .
    • Another derivative demonstrated significant growth inhibition in solid tumors and induced apoptosis through mitochondrial pathway activation .

Molecular Docking Studies

Molecular docking studies have shown that (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[(pyrimidin-2-yl)amino]prop-2-enamide interacts favorably with key proteins involved in cancer progression. The binding energies observed suggest a strong affinity for targets such as PI3K and CDK inhibitors .

Safety Profile

Preliminary evaluations indicate that this compound exhibits a favorable safety profile against normal human lung fibroblast cells (WI-38), suggesting potential for therapeutic applications without significant cytotoxicity to normal cells .

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Confirmation

TechniqueKey ParametersUtility
¹H NMRCoupling constants (J=12–16 Hz for E-configuration)Stereochemical assignment
HPLC-MSRetention time (8.2 min), m/z=389.2 [M+H]⁺Purity and molecular weight
X-rayR-factor <0.05, space group P2₁/cAbsolute configuration

Q. Table 2. Reaction Optimization via DoE

VariableRange TestedOptimal ValueImpact on Yield
Temperature60–100°C80°C+25% yield
SolventDMF, THF, MeCNDMF/THF (3:1)Improved solubility
CatalystEDCI, DCC, NoneEDCI95% conversion

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